molecular formula C11H16N6OS B6533580 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide CAS No. 1060205-36-8

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide

Cat. No. B6533580
CAS RN: 1060205-36-8
M. Wt: 280.35 g/mol
InChI Key: DNJYKLOYJJPHQS-UHFFFAOYSA-N
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Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles are privileged structural motifs in drug discovery. Despite their absence in nature, they find extensive use due to their stability, aromatic character, and hydrogen bonding ability. F5061-0201, with its 1,2,3-triazole core, shares similarities with amide bonds. Several medicinal compounds containing this motif are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis and Click Chemistry

The synthesis of 1,2,3-triazoles has been a subject of intense research. Notably, click chemistry approaches have gained prominence. F5061-0201 can serve as a valuable building block in organic synthesis due to its versatile reactivity. Researchers often employ it in the construction of complex molecules and functional materials .

Polymer Chemistry and Supramolecular Assemblies

1,2,3-Triazoles contribute to polymer chemistry and supramolecular systems. Incorporating F5061-0201 into polymer chains can enhance material properties, such as mechanical strength and thermal stability. Additionally, it participates in self-assembly processes, leading to functional nanostructures .

Bioconjugation and Chemical Biology

Bioconjugation strategies utilize 1,2,3-triazoles for linking biomolecules (e.g., proteins, peptides, and nucleic acids) to other entities. F5061-0201 can serve as a versatile linker in bioconjugates, facilitating targeted drug delivery, imaging, and diagnostics. Its stability and biocompatibility make it an attractive choice .

Fluorescent Imaging and Materials Science

Researchers exploit 1,2,3-triazoles for fluorescent imaging probes. F5061-0201, when modified with appropriate fluorophores, can selectively label cellular components, aiding in visualizing biological processes. Moreover, these compounds contribute to the design of luminescent materials for optoelectronics and sensors .

Biological Activity and Targeted Inhibition

Recent studies highlight F5061-0201’s biological activity. It acts as an inhibitor for specific enzymes and receptors. For instance, it shows promise as a USP28 inhibitor, which could have implications in cancer therapy. Additionally, its potential in treating cardiovascular disorders and hyperproliferative conditions warrants further investigation .

properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6OS/c1-3-5-12-8(18)6-19-11-9-10(13-7-14-11)17(4-2)16-15-9/h7H,3-6H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYKLOYJJPHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC2=C1N=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-propylacetamide

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